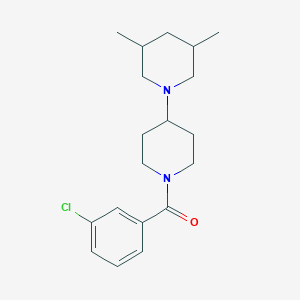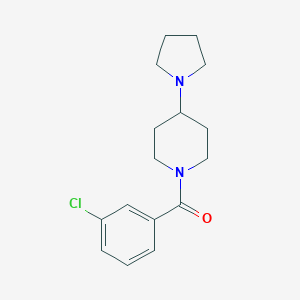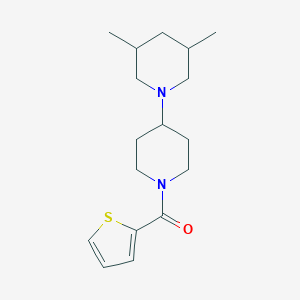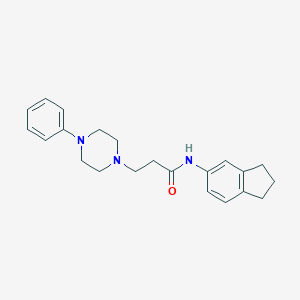![molecular formula C17H25N3O4S B247207 N-(4-{[4-(4-morpholinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide](/img/structure/B247207.png)
N-(4-{[4-(4-morpholinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{[4-(4-morpholinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide, also known as N-(4-(4-morpholinyl)-1-piperidinyl)-N-(2-pyridinylmethyl)-benzenesulfonamide, is a potent and selective inhibitor of the protein kinase B (PKB/Akt) pathway. It is a small molecule that has shown promising results in various pre-clinical studies as a potential therapeutic agent for cancer, diabetes, and neurodegenerative diseases.
Mecanismo De Acción
N-(4-{[4-(4-morpholinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide(4-{[4-(4-morpholinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide exerts its effects by inhibiting the protein kinase B (PKB/Akt) pathway. This pathway is involved in various cellular processes, including cell survival, proliferation, and metabolism. Inhibition of this pathway by this compound(4-{[4-(4-morpholinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide results in the induction of apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects
This compound(4-{[4-(4-morpholinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. It has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Additionally, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-{[4-(4-morpholinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide(4-{[4-(4-morpholinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify. It is also highly selective for the PKB/Akt pathway, making it a valuable tool for studying this pathway. However, one limitation of this compound(4-{[4-(4-morpholinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide is its limited solubility in aqueous solutions, which can make it challenging to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(4-{[4-(4-morpholinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide(4-{[4-(4-morpholinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide. One potential direction is the development of more potent and selective inhibitors of the PKB/Akt pathway. Another direction is the investigation of the potential therapeutic applications of this compound(4-{[4-(4-morpholinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide in various disease models. Additionally, the role of this compound(4-{[4-(4-morpholinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide in regulating the immune system and as a potential anti-inflammatory agent warrants further investigation.
Conclusion
This compound(4-{[4-(4-morpholinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide is a small molecule that has shown promising results in various pre-clinical studies as a potential therapeutic agent for cancer, diabetes, and neurodegenerative diseases. It exerts its effects by inhibiting the PKB/Akt pathway, resulting in the induction of apoptosis and inhibition of cell proliferation. This compound(4-{[4-(4-morpholinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide has several advantages for lab experiments, but its limited solubility in aqueous solutions can be a challenge. There are several future directions for the study of this compound(4-{[4-(4-morpholinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide, including the development of more potent and selective inhibitors of the PKB/Akt pathway and investigation of its potential therapeutic applications in various disease models.
Métodos De Síntesis
The synthesis of N-(4-{[4-(4-morpholinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide(4-{[4-(4-morpholinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide involves a multi-step process that includes the reaction of 4-(4-morpholinyl)-1-piperidinecarboxylic acid with 4-chlorobenzenesulfonyl chloride, followed by the reaction with 2-pyridinemethanol and acetic anhydride. The final product is obtained after purification and isolation using column chromatography.
Aplicaciones Científicas De Investigación
N-(4-{[4-(4-morpholinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide(4-{[4-(4-morpholinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide has been extensively studied for its potential therapeutic applications. It has shown promising results in pre-clinical studies as a potential therapeutic agent for cancer, diabetes, and neurodegenerative diseases. It has also been studied for its role in regulating the immune system and as a potential anti-inflammatory agent.
Propiedades
Fórmula molecular |
C17H25N3O4S |
|---|---|
Peso molecular |
367.5 g/mol |
Nombre IUPAC |
N-[4-(4-morpholin-4-ylpiperidin-1-yl)sulfonylphenyl]acetamide |
InChI |
InChI=1S/C17H25N3O4S/c1-14(21)18-15-2-4-17(5-3-15)25(22,23)20-8-6-16(7-9-20)19-10-12-24-13-11-19/h2-5,16H,6-13H2,1H3,(H,18,21) |
Clave InChI |
ZITNMPWANYSKOR-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CCOCC3 |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-(2-Methoxyphenyl)-4-{1-[(3-methylphenoxy)acetyl]-4-piperidinyl}piperazine](/img/structure/B247131.png)
![3',5'-Dimethyl-1-[(4-methylphenoxy)acetyl]-4,1'-bipiperidine](/img/structure/B247132.png)
![1-[(4-Methylphenoxy)acetyl]-4-(1-pyrrolidinyl)piperidine](/img/structure/B247133.png)
![(3-Fluorophenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone](/img/structure/B247135.png)
amino]-N-(2,5-dimethylphenyl)propanamide](/img/structure/B247137.png)
amino]propanamide](/img/structure/B247139.png)
![N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B247140.png)

![ethyl 1-[3-(2,3-dihydro-1H-inden-5-ylamino)-3-oxopropyl]piperidine-4-carboxylate](/img/structure/B247143.png)

![N-[7-chloro-1-(4-isopropoxybenzyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide](/img/structure/B247146.png)